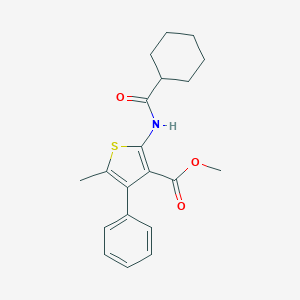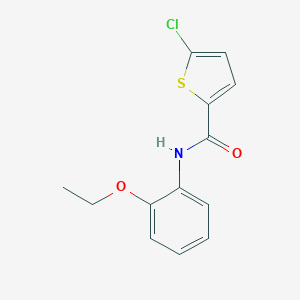
5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide is a chemical compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is characterized by its unique molecular structure, which includes a chloro group, an ethoxyphenyl group, and a thiophenecarboxamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with 2-ethoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Substituted derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide involves its interaction with specific molecular targets, such as proteins and enzymes. In cancer research, this compound has been shown to target the Bcl-2 protein, converting it into a pro-apoptotic form that induces cell death in cancer cells . This interaction involves the exposure of the BH3 domain of Bcl-2, leading to the activation of apoptotic pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-chloro-N-(2-ethoxyphenyl)-2-methoxybenzamide
- 5-chloro-N-(2-ethoxyphenyl)-2-hydroxybenzamide
- 5-chloro-N-(2-ethoxyphenyl)-2-(ethylsulfonyl)-4-pyrimidinecarboxamide
Uniqueness
5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to induce apoptosis in cancer cells by targeting the Bcl-2 protein sets it apart from other similar compounds, making it a valuable tool in cancer research .
Properties
Molecular Formula |
C13H12ClNO2S |
|---|---|
Molecular Weight |
281.76g/mol |
IUPAC Name |
5-chloro-N-(2-ethoxyphenyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-2-17-10-6-4-3-5-9(10)15-13(16)11-7-8-12(14)18-11/h3-8H,2H2,1H3,(H,15,16) |
InChI Key |
IHPFTHSKVAJEIW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(S2)Cl |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



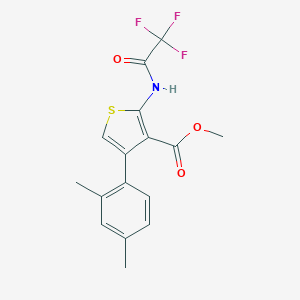
![1-[(4-Bromobenzoyl)amino]-3-butylurea](/img/structure/B451255.png)
![N-(3-{N-[(5-chloro-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B451256.png)
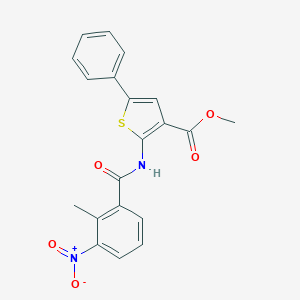
![N-(4-METHOXY-2-METHYLPHENYL)-5-[(4-NITRO-1H-PYRAZOL-1-YL)METHYL]-2-FURAMIDE](/img/structure/B451258.png)
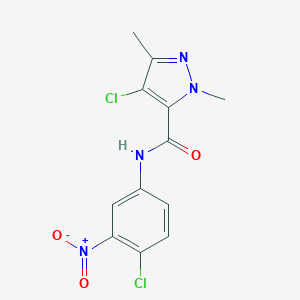

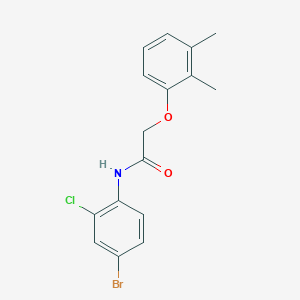
![2-{2-[2-(aminocarbonyl)carbohydrazonoyl]phenoxy}-N-benzylacetamide](/img/structure/B451264.png)
![Methyl 5-[(4-methoxyanilino)carbonyl]-4-methyl-2-[(2-methyl-3-furoyl)amino]thiophene-3-carboxylate](/img/structure/B451266.png)
![Methyl 4-(4-fluorophenyl)-2-[(3-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B451267.png)
